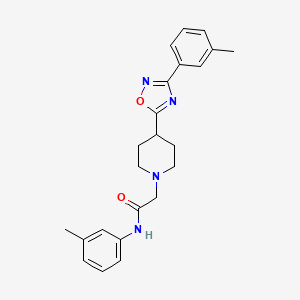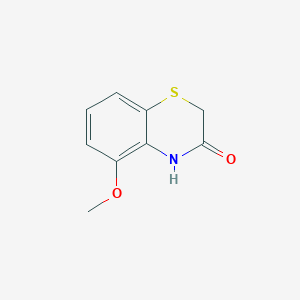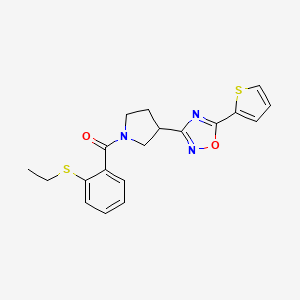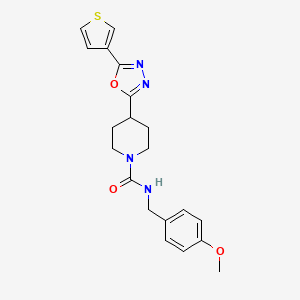![molecular formula C18H18N2O5S B2663793 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1448037-43-1](/img/structure/B2663793.png)
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with several functional groups. It contains an indene group, which is a polycyclic hydrocarbon, a benzo[d]oxazole group, which is a heterocyclic compound, and a sulfonamide group, which is commonly found in many drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 3D structure of similar compounds can be viewed using Java or Javascript .Scientific Research Applications
Hydroxylamine Reactions with Sulfonamides
Research on benzothiazole-2-sulfonamides interacting with hydroxylamine in aqueous solutions to form 2-hydroxybenzothiazole, sulfur dioxide, and corresponding amines provides insights into the chemical behavior of sulfonamides. This reaction, performed under mild conditions, suggests potential applications in deprotection methods for amino acid cleavage, illustrating the functional versatility of sulfonamide compounds in synthetic chemistry (Kamps et al., 2013).
Antimalarial and COVID-19 Research
Sulfonamides have been investigated for their antimalarial properties and potential use in COVID-19 treatment. Studies on N-(phenylsulfonyl)acetamide derivatives reveal their in vitro antimalarial activity, characterizing their ADMET properties and exhibiting significant antimalarial activity with IC50 values of <30µM. This research highlights the therapeutic potential of sulfonamides in infectious disease treatment, including their theoretical calculations and molecular docking studies against various targets (Fahim & Ismael, 2021).
Microbial Degradation of Sulfonamides
The study of Microbacterium sp. strain BR1's ability to degrade sulfonamide antibiotics via an unusual pathway that involves ipso-hydroxylation followed by fragmentation sheds light on potential environmental applications. This mechanism, leading to the breakdown of persistent sulfonamide compounds, underscores the environmental relevance of sulfonamides and the need for sustainable management of antibiotic contamination (Ricken et al., 2013).
Cyclic Sulfonamides Synthesis
The thermal Diels-Alder reaction of triene derivatives has been utilized to synthesize novel cyclic sulfonamides. This methodology not only demonstrates the chemical reactivity of sulfonamides but also their potential in creating new compounds with various biological activities, showcasing the synthetic versatility and the potential for pharmacological applications of sulfonamides (Greig et al., 2001).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-20-15-10-13(6-7-16(15)25-17(20)21)26(23,24)19-11-18(22)9-8-12-4-2-3-5-14(12)18/h2-7,10,19,22H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQLEPMNMKLTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3(CCC4=CC=CC=C43)O)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2663710.png)



![N-(4-acetylphenyl)-3-amino-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2663718.png)
![Methyl 3-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-oxoethoxy]-2-thiophenecarboxylate](/img/structure/B2663721.png)
![2-[(4-methylphenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2663722.png)
![Diethyl [2-(2,4-dichlorophenyl)-5-(methylamino)-1,3-oxazol-4-yl]phosphonate](/img/structure/B2663723.png)




![1-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2663731.png)

